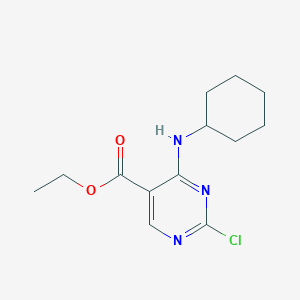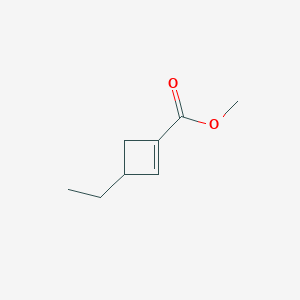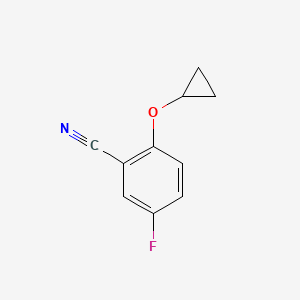
2-Cyclopropoxy-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-5-fluorobenzonitrile is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . It is a fluorinated benzene derivative, characterized by the presence of a cyclopropoxy group and a nitrile group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-Cyclopropoxy-5-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyclopropanol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyclopropoxy group replaces the fluorine atom on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Cyclopropoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclopropoxy-5-fluorobenzonitrile include:
2-Fluorobenzonitrile: Lacks the cyclopropoxy group and has different reactivity and applications.
3-Fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropoxy and fluorine groups, which impart specific chemical and physical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2 |
Clave InChI |
PRKFYUPWIGLRIH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)


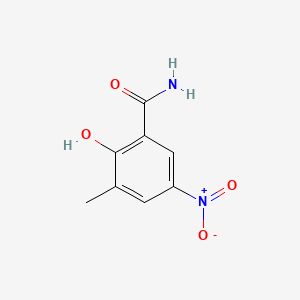
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
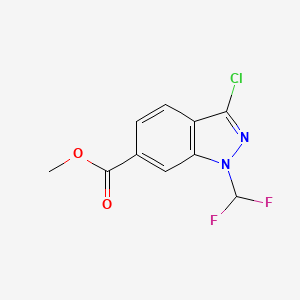

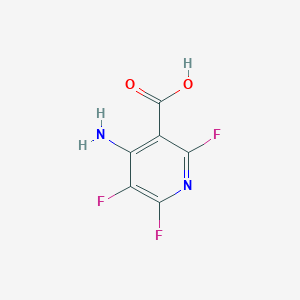


![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

